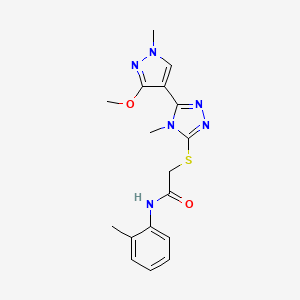

2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

2-[[5-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N6O2S/c1-11-7-5-6-8-13(11)18-14(24)10-26-17-20-19-15(23(17)3)12-9-22(2)21-16(12)25-4/h5-9H,10H2,1-4H3,(H,18,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDZLKLNBYGHQPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C)C3=CN(N=C3OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide is a novel synthetic derivative that combines features from both pyrazole and triazole scaffolds. These types of compounds have garnered attention for their diverse biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.

Chemical Structure

The compound's structure features a triazole ring , a pyrazole moiety , and a thioether linkage , which contribute to its potential biological activity. The presence of the methoxy group on the pyrazole enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds containing triazole and pyrazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to the one have shown efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves the inhibition of cell wall synthesis or disruption of membrane integrity.

Antiviral Properties

Triazole derivatives have been explored for their antiviral activity. Some studies suggest that compounds with similar structural motifs can inhibit viral replication through interference with viral enzymes or host cell pathways. For example, certain pyrazole derivatives have demonstrated activity against HIV and HCV by targeting specific viral proteins involved in replication.

Anticancer Potential

Several studies have highlighted the anticancer potential of triazole-containing compounds. The compound in focus may inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression. For instance, related compounds have shown activity against various cancer cell lines with IC50 values indicating effectiveness at low concentrations.

Case Study 1: Antimicrobial Evaluation

A study evaluating a series of pyrazole-triazole hybrids found that one derivative exhibited an IC50 value of 6.2 μM against M. tuberculosis, showcasing its potential as an anti-tubercular agent . The compound's mechanism was attributed to its ability to disrupt bacterial cell wall synthesis.

Case Study 2: Anticancer Activity

In another investigation, a related compound demonstrated significant cytotoxicity against the colon carcinoma cell line HCT-116, with an IC50 value of 27.3 μM . This suggests that modifications to the triazole and pyrazole structures can enhance their anticancer efficacy.

Summary of Biological Activities

Vergleich Mit ähnlichen Verbindungen

Physicochemical Properties

- Lipophilicity : The target compound’s methyl and methoxy groups balance lipophilicity, whereas the pyridinyl analog () is more polar.

- Solubility : The trifluoromethylphenyl derivative () may exhibit lower aqueous solubility due to its hydrophobic CF₃ group.

- Stability : Allyl-substituted compounds () are prone to oxidation, whereas the target compound’s methoxy group offers greater stability.

Research Findings and Implications

Q & A

Q. What strategies evaluate the compound's potential for multi-target drug development?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.